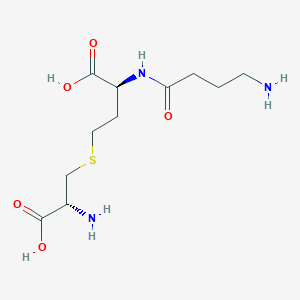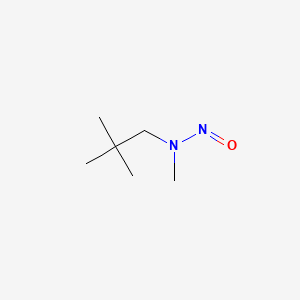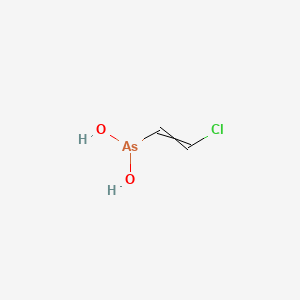
2-Chlorovinylarsonous acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorovinylarsonous acid is an organoarsenic compound that is a hydrolysis product of lewisite, a chemical warfare agent. This compound is significant due to its role as a biomarker for exposure to lewisite. It exists exclusively in aqueous solutions and can be further oxidized to form 2-chlorovinylarsonic acid .
准备方法
Synthetic Routes and Reaction Conditions: 2-Chlorovinylarsonous acid is typically synthesized through the hydrolysis of lewisite. The reaction involves the addition of water to lewisite, resulting in the formation of this compound and hydrochloric acid. The reaction conditions usually involve an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound is not common due to its primary use as a chemical warfare agent marker. laboratory-scale synthesis follows the same hydrolysis process as described above .
化学反应分析
Types of Reactions: 2-Chlorovinylarsonous acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorovinylarsonic acid.
Reduction: It can be reduced to form less oxidized arsenic compounds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: 2-Chlorovinylarsonic acid.
Reduction: Various reduced arsenic compounds.
Substitution: Products depend on the nucleophile used, such as thiol-substituted or amine-substituted arsenic compounds.
科学研究应用
2-Chlorovinylarsonous acid has several scientific research applications:
Chemistry: Used as a marker for the detection of lewisite exposure.
Biology: Studied for its interactions with biological molecules, particularly proteins containing sulfhydryl groups.
Medicine: Investigated for its toxicological effects and potential antidotes for lewisite poisoning.
作用机制
The mechanism of action of 2-chlorovinylarsonous acid involves its interaction with sulfhydryl groups in proteins. The arsenic atom in the compound forms strong bonds with the sulfur atoms in these groups, leading to the inhibition of enzyme activity. This interaction disrupts various cellular processes, leading to toxic effects .
相似化合物的比较
2-Chlorovinylarsonic acid: The oxidized form of 2-chlorovinylarsonous acid.
Lewisite: The parent compound from which this compound is derived.
Other organoarsenic compounds: Such as dimethylarsinic acid and monomethylarsonic acid.
Uniqueness: this compound is unique due to its specific role as a biomarker for lewisite exposure. Its ability to form strong bonds with sulfhydryl groups in proteins makes it particularly useful for studying the toxicological effects of arsenic compounds .
属性
分子式 |
C2H4AsClO2 |
|---|---|
分子量 |
170.42 g/mol |
IUPAC 名称 |
2-chloroethenylarsonous acid |
InChI |
InChI=1S/C2H4AsClO2/c4-2-1-3(5)6/h1-2,5-6H |
InChI 键 |
HOVKNGHQENGTOX-UHFFFAOYSA-N |
规范 SMILES |
C(=C[As](O)O)Cl |
同义词 |
2-chlorovinylarsonous acid 2-CVAA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


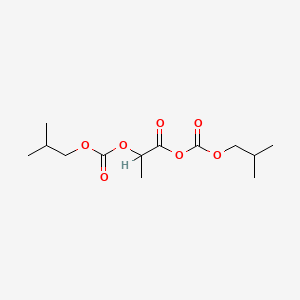
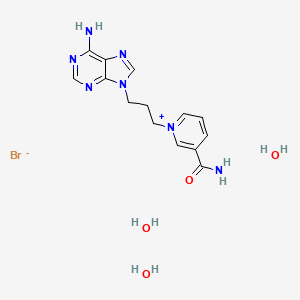
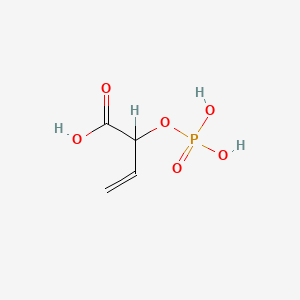
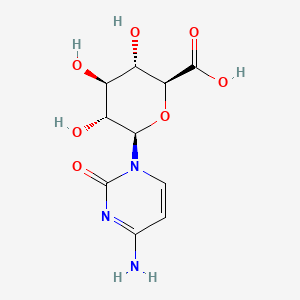
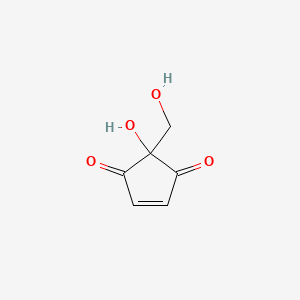
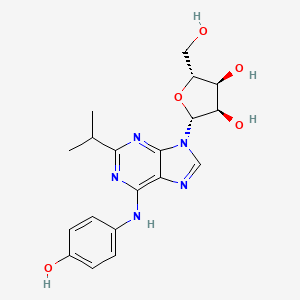
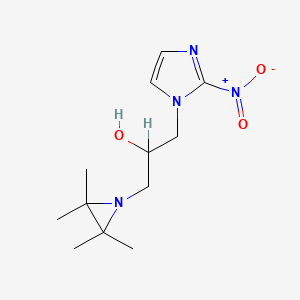
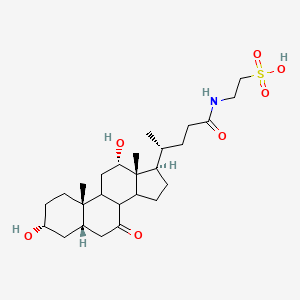
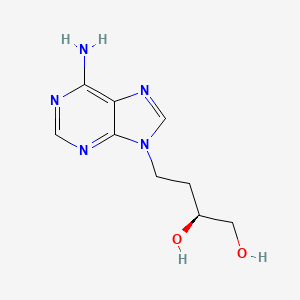
![3-{[3-(Acetyloxy)-4-(hexadecyloxy)butyl]sulfanyl}-n,n,n-trimethylpropan-1-aminium iodide](/img/structure/B1196564.png)
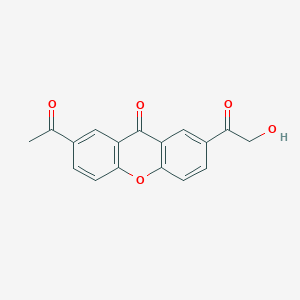
![3-Hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B1196566.png)
